methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is an interesting and complex chemical compound. It consists of multiple functional groups and a trifluoromethylated triazole ring, making it relevant for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, and hypoglycaemic activities . These activities suggest that the compound could interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
For example, they can inhibit enzyme activity, bind to receptors, or interfere with the synthesis of essential biomolecules . The trifluoromethyl group in the compound could enhance its binding affinity to its targets, while the sulfanyl group could participate in redox reactions.
Biochemical Pathways
For example, it could inhibit the synthesis of essential biomolecules, disrupt signal transduction pathways, or induce apoptosis in cancer cells .
Result of Action
For example, it could inhibit the growth of cancer cells, suppress inflammation, or reduce blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate, a multistep process is typically required. This involves the initial synthesis of the 4-amino-5-(trifluoromethyl)-1,2,4-triazole intermediate, followed by subsequent reactions to form the final compound. Reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and reagents such as sulfuric acid, hydrazine, and various chlorides.
Industrial Production Methods
Scaling up for industrial production may involve continuous flow processes to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions needs to be optimized to balance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo multiple types of reactions, including:
Oxidation: : Transforming sulfanyl groups into sulfoxides or sulfones.
Reduction: : Typically applied to its nitro or azo functionalities if present.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: : Often employs reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly involves hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: : Uses bases like sodium hydride or acids such as hydrochloric acid depending on the desired product.
Major Products
The primary products formed depend heavily on the specific reaction conditions, but they often include various sulfoxides, sulfones, and other derivatives that retain the pyrazole and triazole core structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is a versatile building block for creating more complex molecules. Its unique functional groups make it a starting point for various synthetic routes in organic chemistry.
Biology
In biological research, it can be used in the study of enzyme interactions and protein binding due to its multiple reactive sites. The trifluoromethyl group enhances its potential as a bioactive molecule, aiding in drug discovery and development.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. These include applications in antiviral, antibacterial, and antifungal treatments. The presence of the trifluoromethyl group may improve the bioavailability and metabolic stability of such compounds.
Industry
Industrially, it can be utilized in the development of agrochemicals and other specialty chemicals. Its structural complexity allows for the creation of compounds with specific desired properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl 1-({[4-amino-5-(fluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Ethyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Methyl 1-({[4-hydroxy-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Uniqueness
The unique trifluoromethylated triazole structure of methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate sets it apart from other compounds. This feature may enhance its chemical stability, biological activity, and potential as a precursor in various synthetic applications.
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Properties
IUPAC Name |
methyl 1-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N6O2S/c1-20-6(19)5-2-3-17(16-5)4-21-8-15-14-7(18(8)13)9(10,11)12/h2-3H,4,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGAUXYTSPJOCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113551 | |
Record name | Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956392-54-4 | |
Record name | Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956392-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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